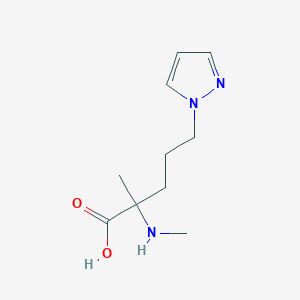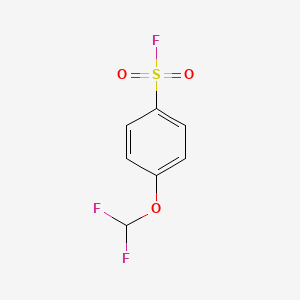
Methyl 2-(cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate: is a synthetic organic compound that features a cyclopropylamino group, an iodo-substituted pyrazole ring, and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Amination: The cyclopropylamino group is introduced through a nucleophilic substitution reaction, where a cyclopropylamine reacts with an appropriate leaving group on the pyrazole ring.
Esterification: Finally, the methyl ester group is introduced by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen or other substituents through catalytic hydrogenation or other reducing agents.
Substitution: The iodo group on the pyrazole ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This can lead to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Deiodinated products or other reduced derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological processes, particularly those involving pyrazole-containing compounds.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropylamino group and the iodo-substituted pyrazole ring are likely key functional groups involved in these interactions, potentially affecting molecular recognition and binding affinity.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(cyclopropylamino)-3-(4-chloro-1H-pyrazol-1-yl)propanoate
- Methyl 2-(cyclopropylamino)-3-(4-bromo-1H-pyrazol-1-yl)propanoate
- Methyl 2-(cyclopropylamino)-3-(4-fluoro-1H-pyrazol-1-yl)propanoate
Comparison:
- Uniqueness: The presence of the iodo group in Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate makes it unique compared to its chloro, bromo, and fluoro analogs. The iodo group is larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets.
- Reactivity: The iodo group is a better leaving group compared to chloro, bromo, and fluoro groups, making the compound more reactive in nucleophilic substitution reactions.
- Applications: The unique properties of the iodo group may make this compound more suitable for specific applications, such as radiolabeling for imaging studies or as a precursor for further functionalization.
Eigenschaften
Molekularformel |
C10H14IN3O2 |
|---|---|
Molekulargewicht |
335.14 g/mol |
IUPAC-Name |
methyl 2-(cyclopropylamino)-3-(4-iodopyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H14IN3O2/c1-16-10(15)9(13-8-2-3-8)6-14-5-7(11)4-12-14/h4-5,8-9,13H,2-3,6H2,1H3 |
InChI-Schlüssel |
PAASMHZBKIIFGO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CN1C=C(C=N1)I)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




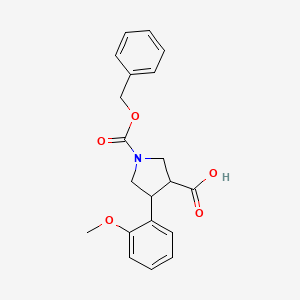

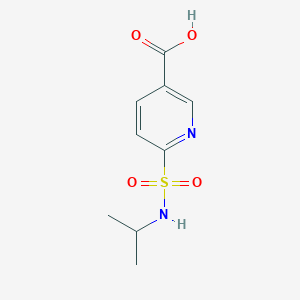


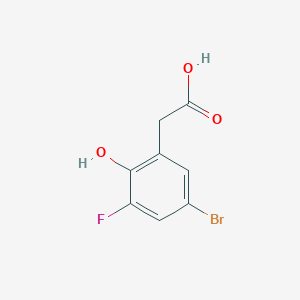
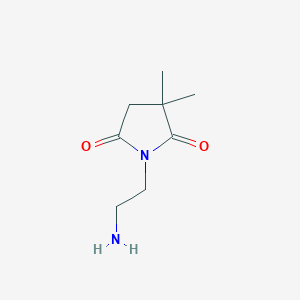
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}aceticacid](/img/structure/B15325557.png)
